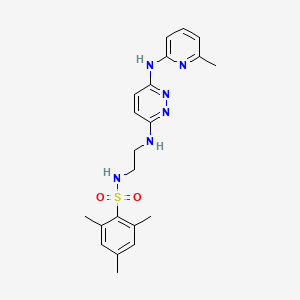

2,4,6-trimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-14-12-15(2)21(16(3)13-14)30(28,29)23-11-10-22-18-8-9-20(27-26-18)25-19-7-5-6-17(4)24-19/h5-9,12-13,23H,10-11H2,1-4H3,(H,22,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHEQVETWNLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2,4,6-trimethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure features multiple functional groups, including sulfonamide and pyridazine moieties, which are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily linked to its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a process crucial for various cellular functions including signal transduction and cell division. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit proliferation in HepG2 and A549 cell lines, which are models for liver and lung cancers respectively.

- Selectivity : The compound's selectivity towards specific kinases can reduce off-target effects, a common issue with many kinase inhibitors. This selectivity may be attributed to its structural features that allow for specific interactions within the ATP-binding pocket of target kinases.

Case Study 1: In Vitro Efficacy

In a study evaluating the efficacy of various kinase inhibitors, This compound demonstrated an IC50 value in the low micromolar range against the EGFR (Epidermal Growth Factor Receptor), indicating potent inhibitory activity.

Case Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that this compound has favorable absorption characteristics when administered orally. However, like many sulfonamide derivatives, it may pose risks of hypersensitivity reactions in some individuals.

Table 2: Biological Activity Summary

| Activity | Result |

|---|---|

| IC50 against EGFR | Low micromolar |

| Inhibition of HepG2 cell line | Significant |

| Inhibition of A549 cell line | Significant |

| Selectivity towards kinases | High |

Análisis De Reacciones Químicas

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in:

Pyridazine/Pyridine Modifications

-

Nucleophilic Aromatic Substitution :

-

Covalent Binding :

Enzyme Inhibition

The compound inhibits carbonic anhydrase (CA) isoforms and PRMT5 through:

| Target | Mechanism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| CA II | Sulfonamide-Zn²⁺ coordination | 0.12 | |

| PRMT5 | Covalent binding to Cys278 | 12.0 |

Catalytic Hydrogenation

-

Substrate : Nitro groups on benzene rings.

-

Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.

Analytical Characterization

Key data for reaction monitoring:

| Technique | Key Signals/Peaks | Application |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 9H, -CH₃), δ 7.85 (s, Ar-H) | Confirmation of methyl groups |

| HPLC-MS | [M+H]⁺ = 498.2 (calc. 498.3) | Purity assessment (>98%) |

| FT-IR | 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | Sulfonamide identification |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The provided evidence highlights sulfonamides with variations in aromatic substituents and heterocyclic linkages:

- N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) : Synthesized via pyridine sulfonylation, this compound features a trifluoromethyl group and benzyloxy substituents. Its electrochemical properties were studied for polymer applications, demonstrating high thermal stability (decomposition >300°C) .

- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Contains a thiazole and pyrimidine ring, synthesized using sulfathiazole. Such heterocycles enhance biological activity, likely through hydrogen bonding .

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Features an aniline-pyridine hybrid, synthesized via sulfonyl chloride reactions.

Key Differences in Functional Groups and Properties

- Electronic Effects : The target compound’s pyridazine core (vs. pyridine in 17d) may increase electron-deficient character, affecting redox behavior in electrochemical applications .

- Bioactivity Potential: Unlike thiazole- or pyrimidine-containing analogues, the pyridazine moiety in the target compound could target kinases or phosphatases due to its planar geometry .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the preparation of the pyridazine and pyridine cores. Key steps include:

- Cyclization : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or nitroalkenes under acidic conditions .

- Sulfonylation : Introduction of the benzenesulfonamide group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with base catalysts like triethylamine .

- Coupling Reactions : Amine-amine or amine-heterocycle couplings (e.g., Buchwald-Hartwig amination) with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to link pyridazine and pyridine moieties .

Critical Conditions : - Temperature control (60–120°C) for coupling reactions to avoid side products.

- Use of HPLC for purification (C18 columns, acetonitrile/water gradients) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at 2.1–2.3 ppm) and confirms sulfonamide connectivity (N–S=O peaks in DEPT-135) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with <3 ppm error) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~1600 cm⁻¹) .

Advanced: How can computational chemistry methods be integrated into experimental design for this compound?

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and optimize reaction conditions (e.g., solvent polarity, catalyst selection) .

- Virtual Screening : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases), guiding structural modifications .

- Machine Learning : Train models on reaction yield datasets to predict optimal molar ratios or solvent systems .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

- Assay Standardization : Normalize protocols for cell permeability (e.g., use identical cell lines and serum concentrations) .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., pH, temperature) across studies .

Advanced: How can the sulfonamide group’s reactivity be exploited for structural modifications?

- Nucleophilic Substitution : Replace the sulfonamide’s hydrogen with alkyl/aryl groups using Mitsunobu conditions (DIAD, PPh₃) .

- Cross-Coupling : Introduce bioisosteres (e.g., tetrazoles) via Suzuki-Miyaura reactions to enhance metabolic stability .

- pH-Dependent Modifications : Adjust pKa by adding electron-withdrawing groups (e.g., -CF₃) to the benzene ring for improved solubility .

Advanced: What methodologies optimize reaction conditions for high-yield synthesis?

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify interactions .

- Kinetic Modeling : Fit time-course data to rate equations (e.g., Arrhenius) to determine optimal reaction duration .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

- Systematic Substituent Variation : Synthesize analogs with modifications to the pyridazine ring (e.g., halogens, methoxy groups) and test IC₅₀ values .

- Free-Wilson Analysis : Quantify contributions of specific functional groups to biological activity using regression models .

- Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., carbonic anhydrase) to map binding interactions .

Basic: What are the stability considerations under different storage conditions?

- Degradation Pathways : Hydrolysis of the sulfonamide group in aqueous buffers (pH > 8) or photooxidation of the pyridazine ring .

- Storage Recommendations : Lyophilized form at –20°C under argon; solutions in DMSO (with desiccants) for ≤6 months .

- Stability Assays : Monitor purity via UPLC-PDA at 0, 3, and 6 months under accelerated conditions (40°C/75% RH) .

Advanced: What in silico models predict pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

- PBPK Modeling : Simulate absorption/distribution with GastroPlus® to guide dosing regimens .

- QSAR Models : Train on datasets of sulfonamide derivatives to predict clearance rates .

Advanced: How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation temperatures to confirm compound binding .

- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess reversal of compound effects .

- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.